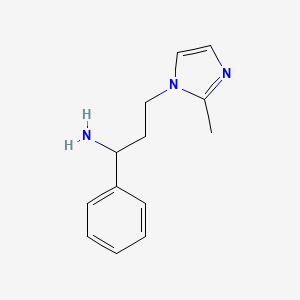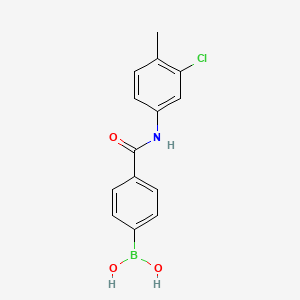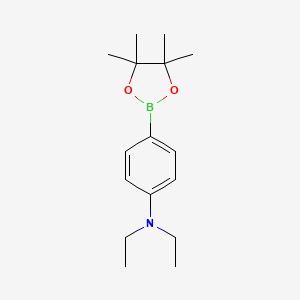
4-(キノリン-4-イルオキシ)アニリン
概要
説明
4-(Quinolin-4-yloxy)aniline is a compound that features a quinoline moiety linked to an aniline group via an ether bond. This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
科学的研究の応用
4-(Quinolin-4-yloxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .
作用機序
Target of Action
The primary target of 4-(Quinolin-4-yloxy)aniline is the cytochrome bc1 complex in Mycobacterium tuberculosis . This complex is an essential component of the electron transport chain, playing a crucial role in the organism’s energy production .
Mode of Action
4-(Quinolin-4-yloxy)aniline interacts with its target, the cytochrome bc1 complex, resulting in the inhibition of this complex . This inhibition disrupts the electron transport chain, thereby inhibiting the growth of Mycobacterium tuberculosis .
Biochemical Pathways
The affected pathway is the electron transport chain in Mycobacterium tuberculosis. By inhibiting the cytochrome bc1 complex, 4-(Quinolin-4-yloxy)aniline disrupts this pathway, leading to a decrease in ATP production and thus inhibiting the growth of the bacteria .
Result of Action
The primary result of the action of 4-(Quinolin-4-yloxy)aniline is the inhibition of the growth of Mycobacterium tuberculosis . This is achieved through the disruption of the electron transport chain, which is crucial for the organism’s energy production .
生化学分析
Biochemical Properties
4-(Quinolin-4-yloxy)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the NorA efflux pump in Staphylococcus aureus, thereby enhancing the efficacy of antibiotics like ciprofloxacin . The interaction between 4-(Quinolin-4-yloxy)aniline and the NorA efflux pump is primarily through binding to the active site of the pump, preventing the extrusion of antibiotics and increasing their intracellular concentration.
Cellular Effects
The effects of 4-(Quinolin-4-yloxy)aniline on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, 4-(Quinolin-4-yloxy)aniline disrupts the normal function of efflux pumps, leading to increased susceptibility to antibiotics
Molecular Mechanism
At the molecular level, 4-(Quinolin-4-yloxy)aniline exerts its effects through several mechanisms. It binds to specific biomolecules, such as the NorA efflux pump, inhibiting its function This inhibition is achieved through competitive binding at the active site, which prevents the pump from extruding antibiotics out of the cell
Temporal Effects in Laboratory Settings
The effects of 4-(Quinolin-4-yloxy)aniline change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that 4-(Quinolin-4-yloxy)aniline can have sustained effects on cellular function, particularly in terms of antibiotic susceptibility in bacterial cells
Dosage Effects in Animal Models
The effects of 4-(Quinolin-4-yloxy)aniline vary with different dosages in animal models. At low doses, it has been shown to enhance the efficacy of antibiotics without causing significant toxicity . At higher doses, there may be toxic or adverse effects, including potential impacts on liver and kidney function. Threshold effects have been observed, where a minimum concentration is required to achieve the desired biochemical effects.
Metabolic Pathways
4-(Quinolin-4-yloxy)aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For instance, it may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic pathways can influence the overall efficacy and toxicity of the compound.
Transport and Distribution
The transport and distribution of 4-(Quinolin-4-yloxy)aniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates and exerts its biochemical effects . The distribution within tissues can vary, with higher concentrations observed in target tissues such as the liver and kidneys.
Subcellular Localization
4-(Quinolin-4-yloxy)aniline exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it can interact with its target biomolecules and exert its effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinolin-4-yloxy)aniline typically involves the reaction of 4-chloroquinoline with aniline in the presence of a base. The reaction proceeds via nucleophilic aromatic substitution, where the chlorine atom is replaced by the aniline group. Common bases used in this reaction include potassium carbonate or sodium hydroxide .
Industrial Production Methods: Industrial production of 4-(Quinolin-4-yloxy)aniline may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-purity starting materials, controlled reaction temperatures, and the use of solvents that facilitate the reaction. Additionally, industrial processes may employ continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 4-(Quinolin-4-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The aniline group can participate in electrophilic substitution reactions, such as nitration or sulfonation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or sulfuric acid for sulfonation are employed
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitro or sulfonyl derivatives of the aniline group
類似化合物との比較
- 4-(Quinolin-5-yloxy)aniline
- 4-(Quinolin-6-yloxy)aniline
- 4-(Quinolin-7-yloxy)aniline
Comparison: While these compounds share a similar quinoline-aniline structure, their biological activities and applications can vary significantly. The position of the ether linkage on the quinoline ring can influence the compound’s reactivity and interaction with biological targets. 4-(Quinolin-4-yloxy)aniline is unique due to its specific substitution pattern, which may confer distinct biological properties .
特性
IUPAC Name |
4-quinolin-4-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-11-5-7-12(8-6-11)18-15-9-10-17-14-4-2-1-3-13(14)15/h1-10H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMHEXQDMAAWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)OC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863503-93-9 | |
| Record name | 4-(quinolin-4-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B1452233.png)



![2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B1452239.png)


![2-[(2-Naphthyloxy)methyl]piperidine](/img/structure/B1452245.png)

![1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine](/img/structure/B1452249.png)




